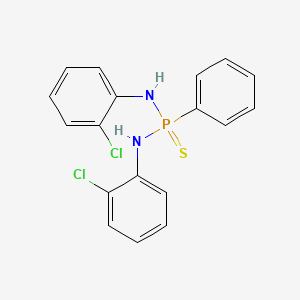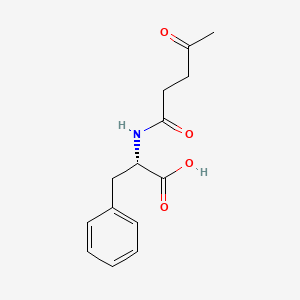![molecular formula C18H28O2S B14741427 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole CAS No. 5570-95-6](/img/structure/B14741427.png)
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C18H28O2S It is a derivative of benzodioxole, featuring an octylsulfanyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a suitable catalyst such as aluminum chloride.
Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be attached through a nucleophilic substitution reaction using octylthiol and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzodioxole core or the propyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzodioxole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole involves its interaction with molecular targets through its sulfanyl and benzodioxole moieties. The sulfanyl group can form strong interactions with metal ions and proteins, while the benzodioxole core can participate in aromatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(Hexylsulfanyl)propyl]-2H-1,3-benzodioxole
- 5-[3-(Decylsulfanyl)propyl]-2H-1,3-benzodioxole
- 5-[3-(Dodecylsulfanyl)propyl]-2H-1,3-benzodioxole
Uniqueness
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is unique due to its specific octylsulfanyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
5570-95-6 |
|---|---|
Fórmula molecular |
C18H28O2S |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
5-(3-octylsulfanylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-12-21-13-8-9-16-10-11-17-18(14-16)20-15-19-17/h10-11,14H,2-9,12-13,15H2,1H3 |
Clave InChI |
RFKJMGSRJBKVGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)



![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)





![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)


